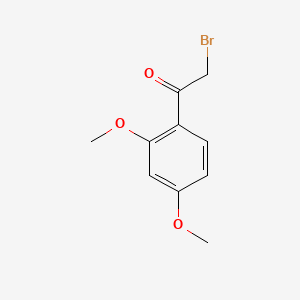

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVBZABQCCQHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209805 | |

| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60965-26-6 | |

| Record name | 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60965-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060965266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60965-26-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2',4'-dimethoxyacetopheneone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic route to produce 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, resorcinol. The synthesis involves a three-step process: O-methylation of resorcinol to form 1,3-dimethoxybenzene, followed by a Friedel-Crafts acylation to yield 1-(2,4-dimethoxyphenyl)ethanone, and finally, a regioselective alpha-bromination to obtain the target compound. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Overall Synthetic Workflow

The synthesis of this compound from resorcinol is a sequential process involving three key transformations. The logical flow of this synthesis is depicted below.

Caption: Overall synthetic pathway from Resorcinol to the final product.

Step 1: O-Methylation of Resorcinol to 1,3-Dimethoxybenzene

The initial step in this synthesis is the O-methylation of resorcinol to produce 1,3-dimethoxybenzene. This transformation is efficiently achieved through a Williamson ether synthesis, a robust and widely used method for ether formation.

Experimental Protocol

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, internal thermometer, and a dropping funnel, 1.0 mole of resorcinol is dissolved in a 10% aqueous sodium hydroxide solution (2.5 moles of NaOH). While maintaining vigorous stirring, 2.0 moles of dimethyl sulfate are added dropwise via the dropping funnel. The reaction is exothermic and should be cooled with a water bath to keep the internal temperature below 40°C. After the addition is complete, the reaction mixture is heated on a boiling water bath for 30 minutes to ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate.

Upon cooling, the organic layer is separated. The aqueous layer is then extracted multiple times with diethyl ether. The organic layer and the ether extracts are combined, washed with a dilute sodium carbonate solution, followed by a water wash. The resulting organic phase is dried over anhydrous calcium chloride and then purified by fractional distillation to yield 1,3-dimethoxybenzene.[1]

Quantitative Data

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| Resorcinol | 1.0 mole | 1.0 |

| Sodium Hydroxide | 2.5 moles | 2.5 |

| Dimethyl Sulfate | 2.0 moles | 2.0 |

| Reaction Temperature | < 40°C (addition), 100°C (heating) | - |

| Reaction Time | 30 minutes (heating) | - |

| Yield | 85% | - |

Step 2: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

The second step involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene to introduce an acetyl group, forming 1-(2,4-dimethoxyphenyl)ethanone. The high nucleophilicity of the dimethoxybenzene ring allows for an efficient electrophilic aromatic substitution.

Experimental Workflow

The experimental workflow for the Friedel-Crafts acylation is outlined below, emphasizing the control of reaction conditions to favor the desired product.

Caption: Workflow for the Friedel-Crafts acylation of 1,3-dimethoxybenzene.

Experimental Protocol

In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, under an inert atmosphere (e.g., nitrogen or argon), anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry solvent such as dichloromethane. The suspension is cooled to 0°C in an ice bath. Acetyl chloride (1.1 equivalents) dissolved in dichloromethane is added dropwise to the stirred suspension. Following this, 1,3-dimethoxybenzene (1.0 equivalent) dissolved in dichloromethane is added dropwise, maintaining the temperature at 0°C.[2]

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 15-30 minutes. The reaction is then carefully quenched by pouring it slowly over a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography.[2]

Quantitative Data

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 1,3-Dimethoxybenzene | 1.0 equivalent | 1.0 |

| Anhydrous Aluminum Chloride | 1.1 equivalents | 1.1 |

| Acetyl Chloride | 1.1 equivalents | 1.1 |

| Solvent | Dichloromethane | - |

| Reaction Temperature | 0°C to Room Temperature | - |

| Reaction Time | 30-45 minutes | - |

| Typical Yield | Good to Excellent | - |

Step 3: α-Bromination of 1-(2,4-Dimethoxyphenyl)ethanone

The final step is the regioselective α-bromination of the ketone to produce this compound. A modern and efficient approach utilizing N-bromosuccinimide (NBS) under microwave irradiation provides a rapid and high-yielding conversion.

Experimental Protocol

In a microwave-safe reaction vessel, 1-(2,4-dimethoxyphenyl)ethanone (1.0 equivalent) and N-bromosuccinimide (NBS) (1.0-1.2 equivalents) are combined without any solvent or catalyst. The vessel is sealed and placed in a microwave reactor. The mixture is irradiated with microwaves at a suitable power and temperature for a short duration (typically a few minutes) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[3]

After completion, the reaction mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound. This method is noted for its short reaction times and excellent yields.[3]

Quantitative Data

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 1-(2,4-Dimethoxyphenyl)ethanone | 1.0 equivalent | 1.0 |

| N-Bromosuccinimide (NBS) | 1.0-1.2 equivalents | 1.0-1.2 |

| Conditions | Microwave Irradiation, Solvent-free | - |

| Reaction Time | Minutes | - |

| Yield | Excellent | - |

References

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone CAS number 60965-26-6

An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone (CAS: 60965-26-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate. The document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its applications in research and development, and presents its safety and handling information.

Chemical Identity and Properties

This compound, also known as 2,4-Dimethoxyphenacyl bromide, is an organic compound featuring a substituted aromatic ring, a ketone, and a reactive bromine atom.[1] The presence of the α-bromo ketone functional group makes it a valuable reagent for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[2] The two electron-donating methoxy groups on the phenyl ring influence its reactivity and stability.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 60965-26-6[3][4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₁₀H₁₁BrO₃[3][4][5][6][9][11][12] |

| Molecular Weight | 259.10 g/mol [3][5][9][11][12] |

| IUPAC Name | This compound[6][7][9][12] |

| Synonyms | 2-Bromo-2',4'-dimethoxyacetophenone, 2,4-Dimethoxyphenacyl bromide[1][7][9] |

| InChI Key | PKVBZABQCCQHLD-UHFFFAOYSA-N[5][6][11][12] |

| Canonical SMILES | COC1=CC=C(C(=O)CBr)C(OC)=C1[6][11][12] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Form | White to brown crystalline powder | [4][7][12] |

| Melting Point | 101-105 °C | [4][6][12] |

| Purity | ≥97.0% to 98% | [1][7][12] |

| Solubility | Soluble in organic solvents |[1][13] |

Experimental Protocols

The following section details a common laboratory-scale synthesis for α-bromo ketones, adapted for the preparation of this compound.

Synthesis of this compound

This protocol is based on the bromination of the corresponding acetophenone. A similar procedure involves the reaction of 4-methoxyacetophenone with cupric bromide.[14]

Objective: To synthesize this compound from 2,4-dimethoxyacetophenone.

Materials:

-

2,4-dimethoxyacetophenone

-

Cupric Bromide (CuBr₂)

-

Ethyl Acetate

-

Chloroform/Dichloromethane (for extraction/recrystallization)

-

Reflux apparatus

-

Magnetic stirrer and heat source

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1 equivalent of 2,4-dimethoxyacetophenone in a suitable solvent such as ethyl acetate.

-

Addition of Brominating Agent: Add 1.5 equivalents of cupric bromide to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for approximately 3-4 hours.[14]

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate of copper(I) bromide will form.

-

Filtration: Filter the cooled mixture to remove the solid byproducts. Wash the solid with a small amount of fresh ethyl acetate.

-

Purification: Combine the filtrates and evaporate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate or an ethanol/water mixture) to yield the final product as a crystalline solid.[14]

-

Characterization: Confirm the structure and purity of the resulting this compound using techniques such as ¹H-NMR, ¹³C-NMR, and melting point analysis.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in organic synthesis and medicinal chemistry.[1][13] Its utility stems from the high reactivity of the α-bromo group, which readily undergoes substitution with various nucleophiles.

Key Application Areas:

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of more complex molecules with potential therapeutic value. Derivatives of similar brominated phenolic compounds have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.[13]

-

Heterocyclic Synthesis: The compound is an important intermediate for synthesizing substituted thiazoles and other heterocyclic systems, which are core structures in many pharmacologically active compounds.[14]

-

Kinase Inhibitor Development: The α-bromoketone moiety is a feature in some classes of enzyme inhibitors. As a reactive electrophile, it can form covalent bonds with nucleophilic residues (e.g., cysteine) in the active sites of enzymes like protein kinases, which are significant targets in oncology research.[2]

-

Agrochemical Research: Its structural motifs suggest potential use in the development of novel agrochemicals.[1]

Caption: General pathway for nucleophilic substitution reactions.

Caption: Role as a building block in the drug discovery process.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.[15]

Table 3: Hazard and Safety Information

| Category | Information |

|---|---|

| GHS Classification | Skin Corrosion/Irritation (Category 1A, 1B, 1C), Serious Eye Damage/Irritation (Category 1)[15] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage.[15] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[15] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[15] |

| First Aid | In case of skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek immediate medical attention in all cases of exposure.[15] |

| Storage | Keep in suitable, closed containers for disposal.[15] |

This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or hands-on laboratory training. Always consult the latest SDS before handling this chemical.

References

- 1. CAS 60965-26-6: this compound [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 60965-26-6 | 2-Bromo-2',4'-dimethoxyacetophenone - Capot Chemical [capotchem.com]

- 4. 2-Bromo-2′,4′-dimethoxyacetophenone | 60965-26-6 [m.chemicalbook.com]

- 5. 60965-26-6[2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-one]- Acmec Biochemical [acmec.com.cn]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. CAS RN 60965-26-6 | Fisher Scientific [fishersci.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. escientificsolutions.com [escientificsolutions.com]

- 10. 60965-26-6|this compound|BLD Pharm [bldpharm.com]

- 11. 2-BROMO-1-(2,4-DIMETHOXYPHENYL)ETHAN-1-ONE | CAS 60965-26-6 [matrix-fine-chemicals.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Buy 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone [smolecule.com]

- 14. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. angenechemical.com [angenechemical.com]

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone IUPAC name and synonyms

This document provides a comprehensive technical overview of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a halogenated aromatic ketone of interest to researchers and professionals in drug development and organic synthesis. This guide details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance.

Chemical Identity

The nomenclature and structural identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

-

2-Bromo-2',4'-dimethoxyacetophenone[1]

-

2,4-dimethoxyphenacyl bromide[1]

-

Ethanone, 2-bromo-1-(2,4-dimethoxyphenyl)-[1]

-

α-Bromo-2,4-dimethoxyacetophenone

-

1-(2,4-dimethoxyphenyl)-2-bromoethanone[1]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | PubChem[1] |

| Molecular Weight | 259.10 g/mol | PubChem[1] |

| CAS Number | 60965-26-6 | PubChem[1] |

| Appearance | Off-white to light grey solid (predicted for similar compounds) | N/A |

| Melting Point | 81-83°C (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | ChemicalBook |

| Solubility | Soluble in dichloromethane, ether, and methanol (for the related isomer 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone) | ChemicalBook |

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the α-bromination of the corresponding acetophenone. Below are representative experimental protocols adapted from the synthesis of structurally similar compounds.

Protocol 1: Bromination using Benzyltrimethylammonium Tribromide

This protocol is adapted from the synthesis of 2-bromo-1-(3,4-dimethoxyphenyl)ethanone.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a mixture of dichloromethane and methanol.

-

Addition of Brominating Agent: To the stirred solution, add benzyltrimethylammonium tribromide (1 equivalent).

-

Reaction Conditions: Stir the reaction mixture at room temperature for approximately 16 hours.

-

Work-up: Dilute the mixture with dichloromethane and water to separate the organic layer. Extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Protocol 2: Bromination using Elemental Bromine

This method is a common approach for the synthesis of α-bromo ketones.[3]

-

Reaction Setup: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or chloroform.

-

Addition of Bromine: Slowly add a solution of elemental bromine (1 equivalent) to the reaction mixture.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

-

Work-up: Upon completion, wash the organic phase with water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.

Potential Biological Activity and Signaling Pathway Involvement

While direct studies on the biological activity of this compound are limited, its structural class, α-haloacetophenones, is known to exhibit inhibitory activity against Protein Tyrosine Phosphatases (PTPs). Structurally related compounds have been identified as inhibitors of PTPs such as SHP-1 and PTP1B.[4][5] For instance, (2'-bromo-4', 5'-dimethoxy-phenyl)-(2,3-dibromo-4,5-dimethoxy-phenyl)-methane has demonstrated good inhibitory activity against PTP1B.[6]

PTPs are a group of enzymes that play a crucial role in cellular signaling by removing phosphate groups from tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including cancer, diabetes, and autoimmune disorders. The electrophilic nature of the α-carbon in α-bromoacetophenones allows for covalent modification of the catalytic cysteine residue in the active site of PTPs, leading to their inhibition.

The potential inhibitory action of this compound on a generic PTP signaling pathway is illustrated below.

The logical workflow for the synthesis of this compound can also be visualized.

References

- 1. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. [Synthesis of (2'-bromo-4', 5'-dimethoxy-phenyl)-(2,3-dibromo-4,5-dimethoxy-phenyl)-methane as PTP1B inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Introduction

This compound, also known as 2,4-dimethoxyphenacyl bromide, is an aromatic α-haloketone. Compounds of this class are characterized by a ketone functional group with a halogen atom on the adjacent carbon. This arrangement of functional groups makes them highly valuable and versatile intermediates in organic synthesis. The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine—allows for a wide range of reactions with various nucleophiles.[1] This reactivity profile makes this compound a key building block for the construction of more complex molecular architectures, particularly heterocyclic compounds, some of which are of interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and safety information.

Chemical and Physical Properties

This section summarizes the key identifiers and physical characteristics of the compound.

Table 1: Chemical Identity

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[3][4] |

| Synonyms | 2-Bromo-2',4'-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide[3][4] |

| CAS Number | 60965-26-6[3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃[3][4] |

| Molecular Weight | 259.10 g/mol [3][5] |

| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)CBr)OC[3] |

| InChI | InChI=1S/C10H11BrO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5H,6H2,1-2H3[3] |

| InChIKey | PKVBZABQCCQHLD-UHFFFAOYSA-N[3] |

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Solid, Off-white to light brown crystals or crystalline powder | [6] |

| Melting Point | 102-105 °C | Fluorochem |

| Boiling Point | Data not readily available | |

| Density | Data not readily available |

| Solubility | Soluble in most organic solvents. Partly miscible in water. |[6] |

Chemical Reactivity

As an α-haloketone, the reactivity of this compound is dominated by its two adjacent electrophilic sites. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack (Sₙ2 reaction).[6] This makes the compound an effective alkylating agent.

Common reactions include:

-

Nucleophilic Substitution: Reacts with a wide variety of nucleophiles (e.g., amines, thiols, carboxylates) to displace the bromide ion. This is a cornerstone of its use in building complex molecules.

-

Heterocycle Synthesis: It is a key precursor for synthesizing heterocycles like thiazoles (from reaction with thioamides) and pyrroles.[7]

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo rearrangement to form carboxylic acid derivatives.[7]

The bifunctional nature of this molecule allows it to be a linchpin in convergent synthetic strategies, making it a valuable tool for medicinal chemists and researchers in organic synthesis.

Figure 1. Key reaction pathways for α-haloketones.

Spectral Data

Spectral analysis is critical for confirming the identity and purity of the compound after synthesis.

Table 3: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation |

|---|---|

| 258/260 | Molecular ion peak [M]⁺ (presence of Br isotopes) |

| 165 | Fragment corresponding to [C₉H₉O₃]⁺ (loss of Br) |

| 105 | Further fragmentation |

Data sourced from PubChem CID 98683.[5]

Table 4: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃) No experimental NMR spectra for this specific compound were found in the searched literature. The following are predicted shifts based on the analysis of similar structures and standard chemical shift ranges.[1][3][8][9][10][11]

| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~7.8 - 8.0 | d | 1H | Ar-H ortho to C=O |

| H-5 | ~6.4 - 6.6 | dd | 1H | Ar-H meta to C=O |

| H-3 | ~6.4 - 6.6 | d | 1H | Ar-H ortho to both OMe |

| -CH₂Br | ~4.4 - 4.6 | s | 2H | Methylene protons |

| -OCH₃ (C4) | ~3.9 | s | 3H | Methoxy protons |

| -OCH₃ (C2) | ~3.9 | s | 3H | Methoxy protons |

| ¹³C NMR | Predicted Shift (ppm) | Assignment |

| C=O | ~190-192 | Carbonyl carbon |

| C-2, C-4 | ~160-165 | Aromatic carbons attached to OMe |

| C-6 | ~132-135 | Aromatic CH |

| C-1 | ~115-120 | Aromatic quaternary carbon |

| C-3, C-5 | ~98-105 | Aromatic CH |

| -OCH₃ | ~55-57 | Methoxy carbons |

| -CH₂Br | ~31-35 | Methylene carbon |

Experimental Protocols

The most common route to this compound is the direct α-bromination of its corresponding ketone precursor, 1-(2,4-dimethoxyphenyl)ethanone.

Protocol 1: Synthesis via Direct Bromination This protocol is adapted from general methods for the α-bromination of acetophenones.[1][7][12]

Materials:

-

1-(2,4-dimethoxyphenyl)ethanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN (initiator)

-

Carbon Tetrachloride (CCl₄) or Acetonitrile (solvent)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2,4-dimethoxyphenyl)ethanone (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent like CCl₄ or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of benzoyl peroxide or AIBN.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting ketone and the succinimide byproduct floating to the surface.

-

Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization This is a standard method for purifying solid organic compounds.[7]

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethyl acetate or ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

References

- 1. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. rsc.org [rsc.org]

- 4. escientificsolutions.com [escientificsolutions.com]

- 5. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4'-methoxyacetophenone CAS#: 2632-13-5 [m.chemicalbook.com]

- 7. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. prepchem.com [prepchem.com]

Technical Guide: Analysis of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone and its Structural Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural analysis of α-bromoacetophenones, with a specific focus on 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. While a complete, publicly available crystal structure for this compound has not been identified in this review, a comprehensive analysis of the closely related analog, 2-Bromo-1-(4-methoxyphenyl)ethanone, is presented. This guide includes detailed experimental protocols for synthesis and crystallization, quantitative data from single-crystal X-ray diffraction of the analog, and a generalized workflow for crystal structure determination.

Introduction

This compound is a halogenated organic compound with the chemical formula C₁₀H₁₁BrO₃.[1][2] Its molecular structure, featuring a brominated ketone and a dimethoxy-substituted phenyl ring, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[3] The presence of the bromine atom provides a reactive site for various synthetic transformations.[3]

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physical and chemical properties. Single-crystal X-ray diffraction is the definitive technique for elucidating this arrangement. This guide provides an in-depth look at the crystallographic data of a structural analog and the methodologies required for such an analysis.

Quantitative Crystallographic Data

As of the date of this guide, the specific crystal structure of this compound is not available in the public domain. However, the crystallographic data for the closely related compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, offers significant insight into the expected structural characteristics. The data for this analog is summarized in the table below.[4][5][6]

| Parameter | Value[4][5][6] |

| Chemical Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.7360 (15) Å |

| b | 12.441 (3) Å |

| c | 10.048 (2) Å |

| α | 90° |

| β | 111.42 (3)° |

| γ | 90° |

| Volume | 900.3 (4) ų |

| Z | 4 |

| Temperature | 305 K |

| Radiation | Mo Kα |

| Wavelength | 0.71073 Å |

| Absorption Coefficient (μ) | 4.52 mm⁻¹ |

| Reflections Collected | 1634 |

| Independent Reflections | 1634 |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of α-bromoacetophenones, which are applicable to this compound.

Synthesis of this compound

A plausible method for the synthesis of the title compound is the bromination of the corresponding acetophenone. A general procedure is as follows:

-

Dissolution: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl ether or a mixture of dichloromethane and methanol.[7]

-

Bromination: Add a brominating agent, such as bromine (1 equivalent) or benzyltrimethylammonium tribromide (1 equivalent), to the solution at room temperature.[7]

-

Reaction Monitoring: Stir the reaction mixture and monitor its progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the organic phase with water and brine.[8]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[7][8]

An alternative method involves the use of cupric bromide.[6]

-

Reaction Setup: Dissolve 1-(2,4-dimethoxyphenyl)ethanone (1 equivalent) in ethyl acetate.

-

Addition of Reagent: Add cupric bromide (1.5 equivalents) to the solution.

-

Reflux: Reflux the mixture for approximately 3 hours.

-

Isolation: Cool the reaction mixture, filter the solid, and recrystallize from a suitable solvent like ethyl acetate to obtain the purified product.[6]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as ethyl acetate.

-

Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Formation: As the solvent evaporates, the concentration of the compound will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal is selected and mounted on the diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation), and the diffraction pattern is collected as the crystal is rotated.[4][5] An instrument such as an Enraf–Nonius CAD-4 diffractometer can be used.[6]

-

Data Reduction: The collected data is processed to correct for various factors, including absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain the final atomic coordinates and displacement parameters.

Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for determining the crystal structure of a compound using single-crystal X-ray diffraction.

References

- 1. PubChemLite - 2-bromo-1-(2,6-dimethoxyphenyl)ethanone (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 60965-26-6: this compound [cymitquimica.com]

- 4. Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Navigating the Spectral Landscape of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive resource for the structural elucidation and characterization of this important chemical entity.

Introduction

This compound is a halogenated aromatic ketone with significant applications as a building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and utilization in complex synthetic pathways. This guide presents a detailed examination of its ¹H and ¹³C NMR spectra, supplemented with experimental protocols and structural diagrams to facilitate a comprehensive understanding.

Chemical Structure and Atom Numbering

The structural integrity and atom numbering of this compound are foundational to the assignment of its NMR signals. The following diagram illustrates the molecular structure with standardized atom numbering, which will be referenced throughout this guide.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from spectral databases and may be predicted or based on experimental data for closely related structures.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Coupling Constant (J) [Hz] |

| H-6 | ~7.8 | d | 1H | ~8.7 |

| H-5 | ~6.5 | dd | 1H | ~8.7, ~2.3 |

| H-3 | ~6.4 | d | 1H | ~2.3 |

| -CH₂Br | ~4.6 | s | 2H | - |

| -OCH₃ (C4) | ~3.9 | s | 3H | - |

| -OCH₃ (C2) | ~3.8 | s | 3H | - |

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C=O (C8) | ~192 |

| C4 | ~165 |

| C2 | ~161 |

| C6 | ~133 |

| C1 | ~118 |

| C5 | ~105 |

| C3 | ~98 |

| -OCH₃ (C4) | ~56.0 |

| -OCH₃ (C2) | ~55.8 |

| -CH₂Br (C7) | ~35 |

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Addition: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for similar compounds.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer:

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 scans.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.

-

Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Workflow for NMR Data Acquisition and Analysis

The logical flow from sample preparation to final spectral analysis is a critical process in NMR spectroscopy. The diagram below outlines the key stages of this workflow.

Conclusion

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound. The tabulated data, in conjunction with the detailed experimental protocols and illustrative diagrams, serves as a valuable resource for the scientific community. Accurate and reproducible spectral data are essential for the advancement of chemical research and development, and this guide aims to support these endeavors.

An In-depth Technical Guide on the Solubility of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility profile based on the principle of "like dissolves like" and data from structurally similar compounds. Furthermore, detailed experimental protocols are presented for researchers to determine precise quantitative solubility values.

Qualitative Solubility Profile

This compound is a moderately polar molecule. Its solubility in various organic solvents is governed by the interplay between its polar functional groups (carbonyl and two methoxy ethers) and its nonpolar aromatic ring and alkyl bromide component. Based on the solubility of structurally related compounds, such as 2-bromo-1-(4-methoxyphenyl)ethanone and 2-bromo-1-(3,4-dimethoxyphenyl)ethanone, a qualitative solubility profile can be predicted. The former is expected to be more soluble in organic solvents like ethanol and acetone than in water[1], while the latter is soluble in dichloromethane, ether, and methanol.

The general principle of "like dissolves like" suggests that solvents with polarity similar to the solute will be most effective at dissolving it. Therefore, this compound is expected to be soluble in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents might be more limited but still greater than in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Qualitative Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar groups of the solute. |

| Dichloromethane | Soluble | A good solvent for many organic compounds with moderate polarity. A similar compound is known to be soluble in it. | |

| Ethyl Acetate | Soluble | Its polarity is suitable for dissolving compounds with a mix of polar and nonpolar features. | |

| Polar Protic | Ethanol | Soluble to Moderately Soluble | The hydroxyl group can hydrogen bond with the ether and carbonyl oxygens, while the ethyl group provides some nonpolar character. A similar compound is soluble in it[1]. |

| Methanol | Soluble to Moderately Soluble | Similar to ethanol, but its higher polarity might slightly reduce solubility compared to ethanol due to the larger nonpolar part of the solute. A similar compound is soluble in it. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the polar groups of the solute will limit solubility. |

| Hexane | Sparingly Soluble to Insoluble | The large difference in polarity between the highly nonpolar hexane and the moderately polar solute will likely result in poor solubility. | |

| Aqueous | Water | Insoluble | The large, nonpolar aromatic ring and the presence of a bromine atom make the molecule hydrophobic, leading to very low solubility in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid organic compound in an organic solvent.

2.1. Isothermal Saturation Method

This gravimetric method is a reliable technique for determining solubility.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a different organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed[2].

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature bath or shaker. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached[2]. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle[2].

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the extracted aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Quantification: Once the solvent is completely removed, weigh the vial containing the solid residue. The mass of the dissolved solid can be determined by subtracting the initial mass of the vial.

-

Calculation: Calculate the solubility using the mass of the dissolved solid and the volume of the solvent aliquot taken. The results are typically expressed in units of g/100 mL, mg/mL, or mol/L.

2.2. UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis spectrum, which is the case for this compound due to its aromatic ring and carbonyl group.

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in the chosen solvent with a precisely known concentration. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution[2].

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Isothermal Saturation Method.

-

Sample Preparation and Analysis: Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Then, account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Saturation Method.

Caption: Isothermal Saturation Method Workflow.

References

An In-depth Technical Guide to the Bromination of 2,4-Dimethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bromination of 2,4-dimethoxyacetophenone, a key reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. The regioselectivity of this reaction is highly dependent on the chosen reagents and reaction conditions, leading to either substitution on the aromatic ring (nuclear bromination) or on the α-carbon of the acetyl group (α-bromination). This document details the mechanisms, experimental protocols, and quantitative data for both pathways.

Introduction

2,4-Dimethoxyacetophenone is a readily available starting material featuring a ketone functional group and a highly activated aromatic ring due to the presence of two electron-donating methoxy groups. These methoxy groups are ortho-, para-directing, making the C3, C5, and to a lesser extent, the C6 positions susceptible to electrophilic attack. The acetyl group, being a deactivating group, directs incoming electrophiles to the meta position (C3 and C5). The interplay of these electronic effects, along with the potential for enolization of the ketone, allows for the selective bromination at either the C5 position of the aromatic ring or the α-carbon of the acetyl group.

Reaction Mechanisms

The bromination of 2,4-dimethoxyacetophenone can proceed via two distinct mechanistic pathways: Electrophilic Aromatic Substitution for nuclear bromination and Acid-Catalyzed α-Bromination for side-chain substitution.

Electrophilic Aromatic Substitution (Nuclear Bromination)

Under electrophilic conditions, the aromatic ring of 2,4-dimethoxyacetophenone acts as a nucleophile. The methoxy groups at C2 and C4 strongly activate the ring towards electrophilic attack, primarily at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group. The general mechanism is as follows:

-

Generation of the Electrophile: A bromine electrophile (Br⁺) is generated from a bromine source, often with the aid of a Lewis acid or in a polar solvent.

-

Nucleophilic Attack: The π-electrons of the aromatic ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the 5-bromo-2,4-dimethoxyacetophenone product.

α-Bromination (Side-Chain Bromination)

The bromination at the α-carbon of the acetyl group typically proceeds under acidic conditions through an enol intermediate.

-

Enolization: The ketone is protonated at the carbonyl oxygen by an acid catalyst. A subsequent deprotonation at the α-carbon leads to the formation of the enol tautomer.

-

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting protonated α-bromoketone is deprotonated to yield the final product, 2-bromo-2',4'-dimethoxyacetophenone.

Data Presentation

The following table summarizes the quantitative data for the bromination of 2,4-dimethoxyacetophenone under different conditions, leading to either nuclear or α-bromination.

| Product | Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromo-2',4'-dimethoxyacetophenone | Sodium Bromate / Sodium Bisulfite | Water | - | 50 | 5 | 85 | [1] |

| 2-Bromo-2',4'-dimethoxyacetophenone | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | - | 0 | 6 | Not specified | |

| 5-Bromo-2,4-dimethoxyacetophenone | N-Bromosuccinimide (NBS) | Acetonitrile | Neutral Al₂O₃ | Reflux | 0.25 | High (not specified) | Analogous reaction[2] |

| 5-Bromo-2,4-dimethoxyacetophenone | Bromine | Acetic Acid | - | Room Temperature | Not specified | Not specified | General method |

Experimental Protocols

Protocol for α-Bromination: Synthesis of 2-Bromo-2',4'-dimethoxyacetophenone[1]

This protocol is adapted from a patented procedure.

Materials:

-

2,4-Dimethoxyacetophenone (1.8 g, 10 mmol)

-

Sodium bromate (3.3 g, 22 mmol)

-

Sodium bisulfite (25 wt% aqueous solution, 2.29 g of NaHSO₃, 22 mmol)

-

Ethanol

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

To a round-bottom flask, add a solution of sodium bromate (3.3 g) in 20 mL of water and 2,4-dimethoxyacetophenone (1.8 g).

-

Stir the mixture and slowly add the 25 wt% sodium bisulfite solution dropwise over a period of approximately 30 minutes.

-

After the addition is complete, maintain the reaction temperature at 50°C for 5 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash it with ice water.

-

Recrystallize the crude product from ethanol and dry to obtain white crystals of 2-bromo-2',4'-dimethoxyacetophenone.

Protocol for Nuclear Bromination: Synthesis of 5-Bromo-2,4-dimethoxyacetophenone

This protocol is based on general methods for the regioselective bromination of activated aromatic ketones.

Materials:

-

2,4-Dimethoxyacetophenone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxyacetophenone in acetonitrile.

-

Add N-bromosuccinimide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 5-bromo-2,4-dimethoxyacetophenone.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing the bromination of 2,4-dimethoxyacetophenone.

Conclusion

The bromination of 2,4-dimethoxyacetophenone is a versatile reaction that can be directed to yield either the α-bromo or the nuclear-brominated product with high selectivity. The choice of brominating agent and reaction conditions is critical in determining the outcome. For researchers and drug development professionals, understanding and controlling this selectivity is paramount for the efficient synthesis of target molecules. The protocols and data presented in this guide provide a solid foundation for the practical application of this important transformation.

References

- 1. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound - Google Patents [patents.google.com]

- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2,4-Dimethoxyacetophenone as a Key Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,4-dimethoxyacetophenone, a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2] This document details various synthetic routes, presents quantitative data in a comparative format, and offers comprehensive experimental protocols. Furthermore, it visualizes key synthetic pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction to 2,4-Dimethoxyacetophenone

2',4'-Dimethoxyacetophenone (CAS No. 829-20-9) is an aromatic ketone that serves as a versatile precursor in the synthesis of a wide range of biologically active molecules, including flavonoids and chalcones.[3] Its molecular structure, featuring a substituted phenyl ring and a ketone functional group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.[1][2] It is also utilized in the fragrance and flavor industry due to its characteristic aromatic odor.[1][4]

Table 1: Physical and Chemical Properties of 2,4-Dimethoxyacetophenone

| Property | Value |

| CAS Number | 829-20-9[5][6] |

| Molecular Formula | C₁₀H₁₂O₃[2][5][6][7] |

| Molecular Weight | 180.20 g/mol [5][7] |

| Appearance | White crystalline powder[1] or crystals |

| Melting Point | 37-42 °C[1] |

| Boiling Point | 288 °C |

| Purity | ≥ 97-99% (GC)[1][6] |

Synthetic Routes to 2,4-Dimethoxyacetophenone

The synthesis of 2,4-dimethoxyacetophenone can be achieved through several established methods. The most common approaches include the Friedel-Crafts acylation of 1,3-dimethoxybenzene and the methylation of hydroxylated acetophenone precursors.

2.1. Friedel-Crafts Acylation of 1,3-Dimethoxybenzene

This is a widely employed method for synthesizing 2,4-dimethoxyacetophenone. It involves the reaction of 1,3-dimethoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. The methoxy groups on the benzene ring are activating and direct the incoming acetyl group to the ortho and para positions.

2.2. Methylation of Hydroxylated Precursors

Another common route involves the methylation of compounds like acetovanillone or resacetophenone.[5][8] This method utilizes a methylating agent, such as dimethyl sulfate, in the presence of a base. For instance, reacting resacetophenone with dimethyl sulfate in an aqueous sodium hydroxide solution yields 2,4-dimethoxyacetophenone.[5]

2.3. Houben-Hoesch Reaction

A Chinese patent describes a method for preparing 2,4-dimethoxyacetophenone using 1,3-dimethoxybenzene as the raw material.[3] The process involves reacting 1,3-dimethoxybenzene with acetonitrile in the presence of a Lewis acid and dry hydrogen chloride gas.[3]

Table 2: Comparison of Synthesis Methods for 2,4-Dimethoxyacetophenone

| Starting Material | Acylating/Methylating Agent & Catalyst | Reaction Conditions | Yield (%) | Purity (%) |

| 1,3-Dimethoxybenzene | Acetonitrile, Aluminum Chloride, HCl gas | -5 to 5 °C, 20 hours, followed by hydrolysis | 92.0% | 99.0%[3] |

| Acetovanillone | Dimethyl sulfate, Sodium carbonate | 80-90 °C, 2 hours | Nearly quantitative | >99.7%[8] |

| Resacetophenone | Dimethyl sulfate, 10% aq. Sodium hydroxide | Not specified | 61% | Not specified[5] |

| 1,3-Dimethoxybenzene | 3-Chloropropionic acid, Polyphosphoric acid | 35 °C, 30 minutes | Not specified for the direct product | Not specified[9] |

Detailed Experimental Protocols

3.1. Protocol 1: Synthesis via Friedel-Crafts Acylation (Houben-Hoesch Variation)

This protocol is adapted from a patented method involving the reaction of 1,3-dimethoxybenzene with acetonitrile.[3]

Materials:

-

1,3-dimethoxybenzene (1.0 mol, 138.2 g)

-

Toluene (415.0 g)

-

Aluminum chloride (1.0 mol, 133.3 g)

-

Acetonitrile (2.0 mol, 82.1 g)

-

Dry Hydrogen Chloride (gas)

-

Water

Procedure:

-

In a 1000 mL reaction flask, add 1,3-dimethoxybenzene and toluene.

-

Cool the mixture to -10 °C.

-

Under stirring, add aluminum chloride.

-

Drip in acetonitrile.

-

Introduce dry hydrogen chloride gas and maintain the temperature between -5 and 5 °C for 20 hours.

-

After the reaction is complete, stop stirring and filter the mixture to obtain a solid.

-

Add the solid to 300.0 g of water and reflux for 1 hour for hydrolysis.

-

Cool the mixture and filter to obtain 2,4-dimethoxyacetophenone.

-

Dry the product. The expected yield is approximately 165.8 g (92.0%) with a purity of 99.0%.[3]

3.2. Protocol 2: Synthesis via Methylation of Acetovanillone

This protocol is based on the methylation of acetovanillone.[8]

Materials:

-

Acetovanillone (0.06 mol, 10 g)

-

Dimethyl sulfate (0.083 mol, 10.25 g)

-

Sodium carbonate (8.0 g)

-

Water

-

Benzene (for extraction)

Procedure:

-

Combine acetovanillone, dimethyl sulfate, and sodium carbonate in a reaction vessel.

-

Stir the reaction mixture at 80-90 °C for 2 hours.

-

During the last 1.2 hours of the reaction, add 6 mL of water dropwise.

-

After the reaction, add water to the mixture.

-

Acidify the solution.

-

Extract the product with benzene.

-

This method yields a nearly quantitative amount of 2,4-dimethoxyacetophenone with less than 0.3% acetovanillone impurity.[8]

Visualizing the Synthesis and Application

Caption: Synthetic routes to 2,4-dimethoxyacetophenone.

Caption: Workflow for Houben-Hoesch synthesis.

Role as a Precursor in Drug Development

2,4-Dimethoxyacetophenone is a key starting material for the synthesis of various pharmaceutical intermediates.[1] A significant application is in the preparation of chalcones through Claisen-Schmidt condensation with substituted aromatic aldehydes.[10] These chalcone derivatives are precursors to pyrazoline benzenesulfonamides, which have shown potential as anticancer agents.[10]

The synthesis of these pyrazoline derivatives involves a multi-step process where 2,4-dimethoxyacetophenone is first condensed with an aldehyde to form a chalcone.[10] This chalcone is then cyclized with a hydrazine derivative to yield the final pyrazoline compound.[10] This highlights the importance of 2,4-dimethoxyacetophenone as a foundational molecule in the development of novel therapeutic agents.

Caption: 2,4-dimethoxyacetophenone as a precursor for pyrazolines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 829-20-9: 2′,4′-Dimethoxyacetophenone | CymitQuimica [cymitquimica.com]

- 3. CN103570518A - Preparation method of 2, 4-dimethoxyacetophenone - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,4-Dimethoxyacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. CAS-829-20-9, 2,4-Dimethoxy Acetophenone for Synthesis (Resacetophenonedimethyl Ether) Manufacturers, Suppliers & Exporters in India | 073665 [cdhfinechemical.com]

- 7. 2',4'-Dimethoxyacetophenone [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. dovepress.com [dovepress.com]

molecular weight and formula of 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(2,4-dimethoxyphenyl)ethanone, a halogenated derivative of acetophenone, is a key organic intermediate with significant potential in medicinal chemistry and pharmaceutical research. Its reactive α-bromo ketone functional group makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential applications in drug discovery, particularly in the modulation of critical signaling pathways.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.1 g/mol | [1][2] |

| CAS Number | 60965-26-6 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 2-Bromo-2′,4′-dimethoxyacetophenone, 2,4-dimethoxyphenacyl bromide | [1][2] |

| Appearance | Solid (predicted) | |

| Spectral Data | 1H NMR, Mass Spectrometry, IR, and Raman spectra are available. | [3] |

Experimental Protocols

The synthesis of α-bromo ketones, such as this compound, is a fundamental transformation in organic chemistry. Below is a representative experimental protocol for its synthesis via the bromination of the corresponding acetophenone. This protocol is based on established methods for the synthesis of similar compounds.[4][5]

Synthesis of this compound from 1-(2,4-dimethoxyphenyl)ethanone

Materials:

-

1-(2,4-dimethoxyphenyl)ethanone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., Dichloromethane, Ethyl Ether, Chloroform)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 1-(2,4-dimethoxyphenyl)ethanone in a suitable solvent (e.g., dichloromethane).

-

Bromination: Slowly add 1 to 1.1 equivalents of the brominating agent (e.g., bromine dissolved in the same solvent or N-bromosuccinimide) to the stirred solution at room temperature. The reaction may be slightly exothermic. Maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Applications in Drug Development and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural analogs have shown significant promise in modulating key signaling pathways implicated in various diseases. This compound serves as a valuable building block for synthesizing novel therapeutic agents.[6]

Potential Role in Anti-inflammatory Drug Discovery

A structurally similar compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, has been demonstrated to suppress pro-inflammatory responses in activated microglia.[7] This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB).[7] Given these findings, it is plausible that derivatives of this compound could be synthesized to target these inflammatory pathways.

The diagram below illustrates the potential mechanism of action, where a synthesized derivative could inhibit inflammatory signaling.

Caption: Potential anti-inflammatory mechanism of action.

Use as a Versatile Synthetic Intermediate

The compound 2-Bromo-2',5'-dimethoxyacetophenone, another close analog, is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and for anticancer applications.[6] This highlights the role of such α-bromo ketones as versatile building blocks in creating diverse molecular libraries for drug screening.

The general workflow for utilizing this compound in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of drug development. Its well-defined chemical properties and versatile reactivity make it an ideal starting material for the synthesis of novel compounds with potential therapeutic applications. The insights gained from its structural analogs suggest that its derivatives could be potent modulators of key signaling pathways, particularly those involved in inflammation and neurological disorders, making it a compound of significant interest for future research endeavors.

References

- 1. rsc.org [rsc.org]

- 2. escientificsolutions.com [escientificsolutions.com]

- 3. This compound | C10H11BrO3 | CID 98683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. 2-Bromo-2',5'-dimethoxyacetophenone | 1204-21-3 | Benchchem [benchchem.com]

- 7. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone reaction in heterocyclic chemistry for the formation of the thiazole ring system.[1][2] The synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[3] This method is highly valued for its reliability, straightforward execution, and typically high yields of stable, aromatic thiazole products.[2][4] Thiazole moieties are critical structural components in a vast array of pharmacologically active compounds, exhibiting properties including antimicrobial, anti-inflammatory, and anticancer activities.[5][6][7]

This document provides detailed protocols for the synthesis of 4-(2,4-dimethoxyphenyl)thiazole derivatives, starting from 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. The 2,4-dimethoxyphenyl substituent is of particular interest in drug development, as the methoxy groups can modulate the molecule's electronic properties, solubility, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds via a well-established multi-step mechanism. The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the final aromatic thiazole ring.[2][8]

The key steps are:

-

S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom in an SN2 reaction to form an isothioamide intermediate.[9]

-

Intramolecular Cyclization: The nitrogen atom of the intermediate performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered heterocyclic ring, a hydroxythiazoline intermediate.[4][8]

-

Dehydration: The intermediate readily undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring system.[8][9]

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

A. General Experimental Workflow

The synthesis follows a standard laboratory workflow, which includes reaction setup, monitoring, product isolation (work-up), and purification. Adherence to safety protocols, including the use of a fume hood and personal protective equipment (PPE), is mandatory.

Caption: General workflow for Hantzsch thiazole synthesis.

B. Protocol: Synthesis of 2-Methyl-4-(2,4-dimethoxyphenyl)thiazole

This protocol details the reaction of this compound with thioacetamide.

Materials:

-

This compound (1.0 eq)

-

Thioacetamide (1.1 eq)

-

Absolute Ethanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and extraction

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 2.75 g) in absolute ethanol (30 mL).

-

Reagent Addition: To the stirred solution, add thioacetamide (11 mmol, 0.83 g).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 3-5 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the starting α-bromoketone indicates completion.

-

Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Neutralization: Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the hydrobromic acid byproduct. Stir for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 30 mL).

-